molecular formula C7H9NO3S B1446036 Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate CAS No. 1565348-24-4

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1446036
CAS No.: 1565348-24-4
M. Wt: 187.22 g/mol
InChI Key: XCWXRRYJORBMHL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate (CAS 1565348-24-4) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 7 H 9 NO 3 S and a molecular weight of 187.22 g/mol, features both a reactive ester and a hydroxymethyl group on its thiazole heterocycle [ citation:1 ][ citation:4 ]. This unique structure makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The compound's research utility is highlighted by its role as a key structural motif in biologically active compounds. For instance, the 2-(hydroxymethyl)thiazole moiety is a critical component in potent ligands designed to target enzymes like Endothiapepsin, as demonstrated in structural biology studies [ citation:3 ]. Furthermore, related thiazole derivatives are investigated for their potential in treating a range of conditions, including cancers, autoimmune diseases, and tissue injuries, underscoring the therapeutic relevance of this chemical scaffold [ citation:5 ]. Provided with high quality for research purposes, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7(10)2-5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWXRRYJORBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565348-24-4
Record name methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
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Preparation Methods

Cyclization Using Thiourea and α-Haloesters

One classical approach to thiazole derivatives involves the reaction of thiourea with α-haloesters (e.g., chloroacetates or bromoacetates):

  • Step 1: Reaction of thiourea with an α-haloester such as methyl 2-chloroacetate forms a thiazoline intermediate.
  • Step 2: Cyclization and subsequent oxidation yield the 1,3-thiazole ring.
  • Step 3: Functionalization at the 2-position with a hydroxymethyl group can be introduced via selective hydroxymethylation reactions.

This method benefits from commercially available starting materials and straightforward reaction conditions, often performed in ethanol or other polar solvents with mild heating.

Hydroxymethylation via TiCl4-Mediated Reaction

A more specialized method involves asymmetric hydroxymethylation mediated by titanium tetrachloride (TiCl4):

  • Starting from a methyl 2-(4-hydroxyphenyl)acetate derivative, TiCl4 catalyzes the addition of formaldehyde equivalents (e.g., s-trioxane) to introduce the hydroxymethyl group at the 2-position of the thiazole ring.
  • This approach allows for stereoselective control and high regioselectivity.
  • The hydroxymethylated intermediate can then be cyclized or further functionalized to yield the target methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate.

Nucleophilic Substitution and Coupling Reactions

Another route involves nucleophilic substitution on a halogenated thiazole intermediate:

  • A bromo or chloro-substituted thiazole derivative reacts with nucleophiles such as hydroxymethyl anions or protected hydroxymethyl groups.
  • Followed by esterification or transesterification to install the methyl acetate group.
  • This method is useful when starting from preformed thiazole cores and allows for modular synthesis of analogues.

Experimental Data and Reaction Conditions

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Thiourea + α-haloester cyclization Thiourea, methyl 2-chloroacetate Ethanol, reflux, mild base 58–79 Classic method, moderate yields, scalable
TiCl4-mediated hydroxymethylation Methyl 2-(4-hydroxyphenyl)acetate TiCl4, s-trioxane, asymmetric conditions High Stereoselective, precise functionalization
Nucleophilic substitution Bromo/chloro-thiazole derivative Hydroxymethyl nucleophile, base, esterification Moderate Allows for structural diversity

Research Findings and Optimization

  • The use of thiourea with α-haloesters remains a reliable and widely reported method for synthesizing 1,3-thiazole cores, including substituted derivatives like this compound.
  • TiCl4-mediated hydroxymethylation provides enhanced regio- and stereoselectivity, which is valuable for synthesizing chiral analogues and improving biological activity profiles.
  • Nucleophilic substitution on halogenated thiazoles offers a flexible platform for late-stage functionalization, facilitating the synthesis of diverse derivatives for medicinal chemistry applications.
  • Reaction yields and purity can be optimized by controlling temperature, solvent choice, and reagent stoichiometry, with purification typically achieved by recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for subsequent derivatization:

  • Reagents/Conditions : Aqueous NaOH (1–2 M) in methanol/water (3:1) at 60–80°C for 4–6 h .

  • Product : 2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid.

  • Applications : The carboxylic acid serves as a precursor for acyl chloride formation, enabling amide couplings .

Acid Chloride Formation and Amide Coupling

The hydrolyzed carboxylic acid is converted to an acid chloride, which reacts with amines to form amides:

  • Reagents/Conditions :

    • Acid Chloride : Oxalyl chloride (2 equiv) in anhydrous dichloromethane (DCM) at 0°C to room temperature for 2 h .

    • Amide Coupling : Reaction with amines (e.g., (R)-α-methylbenzylamine) using TCFH (tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) in DCM at room temperature .

  • Product : Amide derivatives such as (R)-N-(1-phenylethyl)-2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetamide .

Mitsunobu Etherification of the Hydroxymethyl Group

The hydroxymethyl group participates in Mitsunobu reactions to form ethers:

  • Reagents/Conditions : DIAD (diisopropyl azodicarboxylate, 1.2 equiv), PPh₃ (1.2 equiv), and alcohols (e.g., 2-methyl-1-pentanol) in THF at 0°C to room temperature for 12 h .

  • Product : Ether derivatives like methyl 2-[2-((2-methylpentyloxy)methyl)-1,3-thiazol-4-yl]acetate .

1,3-Dipolar Cycloaddition Reactions

The thiazole ring engages in cycloaddition reactions with nitrile oxides, forming isoxazole-thiazole hybrids:

  • Reagents/Conditions : Ethyl-2-chloro-2-(hydroxyimino)acetate (1.5 equiv) and alkynes (1.2 equiv) in ethanol under microwave irradiation (100°C, 20 min) .

  • Product : Isoxazole-conjugated thiazole derivatives (e.g., ethyl 5-(thiazol-4-yl)isoxazole-3-carboxylate) .

Asymmetric Hydroxymethylation

The hydroxymethyl group can be further functionalized via TiCl₄-mediated asymmetric hydroxymethylation:

  • Reagents/Conditions : TiCl₄ (1.5 equiv) and s-trioxane (3 equiv) in DCM at −78°C for 1 h, followed by warming to room temperature .

  • Product : Chiral diols (e.g., (R)-2-[2-(1,2-dihydroxyethyl)-1,3-thiazol-4-yl]acetate) .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

  • Mitsunobu Reaction : Involves oxidative formation of a phosphonium intermediate, enabling SN2 displacement by the alcohol .

  • Cycloaddition : Follows a concerted [3+2] mechanism, where the nitrile oxide dipole reacts with the thiazole’s π-system .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is primarily investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant activity against various pathogens. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that derivatives of thiazole can inhibit the growth of resistant bacterial strains.
  • Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole derivatives. For example, a structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance cytotoxic activity against cancer cell lines. Preliminary results indicate promising IC50 values for compounds structurally related to this compound.

Biochemistry

In biochemistry, this compound is utilized as a non-ionic organic solvent in various reactions and processes. Its ability to solubilize other compounds makes it valuable in enzymatic studies and biochemical assays.

Industrial Applications

This compound finds applications in the synthesis of various industrial chemicals and materials. Its reactivity allows it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

  • Antitumor Activity : A study involving animal models demonstrated that thiazole derivatives could inhibit tumor growth effectively. The research correlated structural features with enhanced anticancer activity, suggesting that modifying the thiazole ring can yield compounds with improved efficacy against specific cancer types.
  • Antimicrobial Efficacy : Clinical trials have shown that thiazole-based compounds significantly reduce bacterial load in patients suffering from infections resistant to conventional antibiotics. This highlights the potential of this compound as an alternative therapeutic agent.

Mechanism of Action

The mechanism by which Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of metabolic pathways or the inhibition of microbial growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications References
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate (94644-35-6) C₇H₉NO₃S - 2-(Hydroxymethyl) thiazole
- Methyl ester
187.22 High hydrophilicity; potential for drug derivatization
Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24) C₁₉H₂₀N₂O₅S - Methoxyimino group
- Phenoxymethyl extension
388.44 Enhanced steric bulk; antimicrobial activity
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride (76629-18-0) C₆H₉ClN₂O₂S - 2-Amino thiazole
- Hydrochloride salt
208.66 Improved crystallinity; intermediate in cephalosporin synthesis
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (N/A) C₇H₁₀N₂O₂S - Ethyl ester 186.23 Higher lipophilicity; prodrug potential
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate (478033-85-1) C₈H₁₂N₂O₃S - Acetamido group
- Dihydrothiazole ring
216.26 Conformational flexibility; protease inhibition studies
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate (325730-44-7) C₁₈H₂₁N₃O₆S₂ - Morpholine sulfonylbenzoyl group 439.50 Enhanced solubility; kinase inhibitor candidate

Key Functional Group Analysis

  • Hydroxymethyl vs. However, the amino group facilitates salt formation (e.g., hydrochloride), enhancing crystallinity and stability .
  • Ester Variations : Replacing the methyl ester (target compound) with an ethyl ester (C₇H₁₀N₂O₂S) increases lipophilicity, which may improve membrane permeability but reduce metabolic stability .
  • Complex Substituents : Compounds like 325730-44-7 incorporate bulky groups (e.g., morpholine sulfonyl), significantly altering pharmacokinetic profiles. Such modifications are common in kinase inhibitors to optimize target binding .

Crystallographic and Stability Insights

  • The crystal structure of methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride reveals intermolecular N–H⋯N and N–H⋯O hydrogen bonds, stabilizing the lattice . In contrast, the hydroxymethyl group in the target compound may form O–H⋯O/S interactions, affecting melting points and solubility.
  • Dihydrothiazole derivatives (e.g., 478033-85-1) exhibit reduced aromaticity, increasing ring flexibility and altering reactivity .

Biological Activity

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is an organic compound featuring a thiazole ring that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

  • Chemical Structure : The compound has a molecular formula of C₇H₈N₂O₃S and includes a hydroxymethyl group attached to the thiazole ring.
  • CAS Number : 1565348-24-4.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties :
    • Demonstrated effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent .
  • Anticancer Effects :
    • Preliminary studies suggest this compound may inhibit cancer cell proliferation. For instance, in vitro tests have shown cytotoxic effects on specific cancer cell lines .
  • Anti-inflammatory Activity :
    • The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antioxidant Properties :
    • Research indicates that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Enzyme Interaction : The thiazole ring allows for electrophilic and nucleophilic substitutions, impacting enzyme activity and leading to either inhibition or activation of specific biochemical pathways .
  • Cell Signaling Modulation : This compound can influence cell signaling pathways, potentially altering gene expression and metabolic processes within cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) was determined for several strains, indicating potent antimicrobial properties .
  • Antitumor Activity :
    • In vitro studies on human cancer cell lines (e.g., MDA-MB-231) revealed that treatment with this compound resulted in a reduction of cell viability by approximately 55% at a concentration of 10 μM over three days .

Biochemical Analysis

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryPotential for reducing inflammation
AntioxidantProtects cells from oxidative damage

Dosage Effects and Stability

Research indicates that the effects of this compound vary significantly with dosage:

  • Lower doses may exhibit beneficial effects such as antimicrobial and anti-inflammatory properties.
  • Stability studies show that the compound can degrade under certain conditions, affecting its long-term bioactivity .

Q & A

Q. What synthetic routes are recommended for preparing Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. Key steps include:
  • Thiazole ring formation : React 2-(hydroxymethyl)thiazole precursors with methyl acetoacetate derivatives under acidic or basic catalysis.
  • Protecting group strategies : Use temporary protection for the hydroxymethyl group (e.g., silylation with tert-butyldimethylsilyl chloride) to prevent side reactions during esterification .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures for high-purity isolation .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify the thiazole protons (δ 7.2–8.1 ppm), hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm), and acetate methyl group (δ 3.6–3.8 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • ¹³C NMR : Confirm the carbonyl (C=O, δ 165–170 ppm) and thiazole carbons (δ 120–150 ppm) .
  • Infrared (IR) Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and hydroxyl (–OH) vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z 216.2 .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Hydrolysis susceptibility : The ester group may hydrolyze in aqueous basic conditions. Store at 2–8°C in anhydrous solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar) .
  • Light sensitivity : Protect from UV exposure using amber glassware to prevent thiazole ring degradation .
  • Thermal stability : Conduct TGA analysis to determine decomposition temperature (expected >150°C based on analogous thiazole esters) .

Advanced Research Questions

Q. How can computational methods elucidate its electronic and structural properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Compare with experimental NMR data to validate accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO using GROMACS to predict aggregation behavior or solubility .
  • Visualization : Use UCSF Chimera to model 3D interactions, such as hydrogen bonding between the hydroxymethyl group and solvent molecules .

Q. What strategies can resolve contradictions in reactivity data for derivatives of this compound?

  • Methodological Answer :
  • Comparative kinetic studies : Perform parallel reactions under varying conditions (pH, solvent polarity) to identify rate-determining steps. For example, discrepancies in ester hydrolysis rates may arise from solvent-dependent stabilization of transition states .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments tracked by GC-MS to confirm nucleophilic attack sites .
  • X-ray crystallography : Resolve ambiguities in regioselectivity by determining crystal structures of intermediates (e.g., nickel complexes, as in ).

Q. How can its coordination chemistry with transition metals be exploited for catalytic applications?

  • Methodological Answer :
  • Synthesis of metal complexes : React the compound with Ni(II) or Cu(II) salts in ethanol/water to form chelates. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., ~400–500 nm for Ni complexes) .
  • Catalytic screening : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and phenylboronic acid. Compare turnover numbers (TON) with ligand-free systems .

Q. What experimental designs are suitable for assessing its pharmacological potential?

  • Methodological Answer :
  • In vitro bioactivity : Screen against bacterial strains (e.g., E. coli, S. aureus) via broth microdilution assays (MIC determination). Include controls with structurally related esters (e.g., ethyl 2-(2-formamidothiazol-4-yl)acetate ).
  • Toxicity profiling : Use MTT assays on human hepatocyte (HepG2) cells to evaluate cytotoxicity. Compare IC₅₀ values with methyl 2-thienyl acetate (a structurally simpler analog ).
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS to estimate half-life (t₁/₂) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
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Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate

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